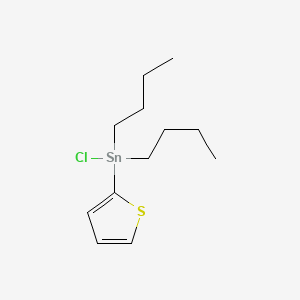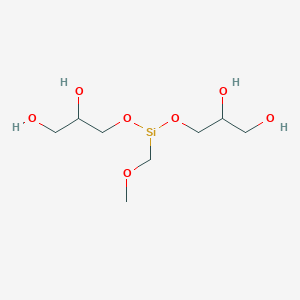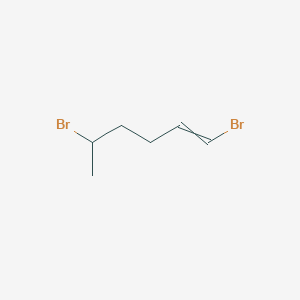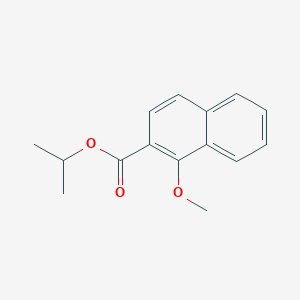
N-(Methylcarbamoyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylcarbamoyl)-1-phenylmethanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, with a methylcarbamoyl group attached to the nitrogen atom of the sulfonamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylcarbamoyl)-1-phenylmethanesulfonamide can be achieved through several methods. One common approach involves the reaction of phenylmethanesulfonyl chloride with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions: N-(Methylcarbamoyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Methylcarbamoyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with certain enzymes.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry: In industrial processes, this compound can be used as a reagent in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Methylcarbamoyl)-1-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
- N-(Methylcarbamoyl)-1-phenylmethanesulfonamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
121822-76-2 |
|---|---|
Fórmula molecular |
C9H12N2O3S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
1-benzylsulfonyl-3-methylurea |
InChI |
InChI=1S/C9H12N2O3S/c1-10-9(12)11-15(13,14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) |
Clave InChI |
AHKGBRJBYIWBGY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NS(=O)(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)

![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)


